molecular formula C22H30N2O5 B8055794 tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B8055794
M. Wt: 402.5 g/mol
InChI Key: DZGSAKJAPUYYNE-UHFFFAOYSA-N
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Description

tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate: is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-methoxybenzyl)-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate with 4-methoxybenzyl chloride under basic conditions to introduce the 4-methoxybenzyl group . This is followed by oxidation and cyclization steps to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-(4-methoxybenzyl)-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific substitution pattern and the presence of both dioxo and spirocyclic moieties. This combination of features provides distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-[(4-methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-21(2,3)29-20(27)23-11-9-22(10-12-23)15-24(19(26)13-18(22)25)14-16-5-7-17(28-4)8-6-16/h5-8H,9-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGSAKJAPUYYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C(=O)CC2=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Crude product A3 was dissolved in acetonitrile (50 mL) and water (50 mL) and stirred for 4 h at 80° C. The acetonitrile was evaporated off and the solids were filtered off, washed with water and taken up in DCM. The organic phase was dried over Na2SO4 and concentrated in vacuo. The product A4 (1.57 g) was obtained as a white solid. Overall yields (A2 to A4) are 70%. 1H NMR (400 MHz, CDCl3, 300K): δ=1.23 (2H, m), 1.41 (9H, s), 1.76 (2H, m), 3.13 (2H, m), 3.26 (2H, s), 3.37 (2H, m), 3.39 (2H, s), 3.81 (3H, s), 4.58 (2H, s), 6.87 (2H, d, J=8.6 Hz), 7.22 (d, J=8.6 Hz). 13C NMR (100 MHz, CDCl3, 300K): δ=28.8, 30.0, 46.3, 47.1, 49.8, 51.7, 55.7, 80.2, 114.6, 128.4, 130.5, 154.9, 159.8, 166.4, 206.8. MS (ES) C22H30N2O5 requires: 402. found: 425.2 [M+Na]+.
Name
Crude product A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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